Tetrahydrocortisone
Overview
Description
Tetrahydrocortisone (THE) is a metabolite of cortisol, a hormone produced by the adrenal cortex. It is found in the human body and plays a role in the metabolism of hormones. THE is excreted in urine and can be used as a measure of adrenocortical function. It is considered a biologically inactive metabolite, which means it does not have the same physiological effects as cortisol .
Synthesis Analysis
The synthesis of tetrahydrocortisone and its derivatives has been explored in several studies. For instance, the chemical synthesis of various sulfates and double-conjugates of tetrahydrocorticosteroids, including tetrahydrocortisone, has been described. This involves selective protection of hydroxy groups, catalytic hydrogenation, and sulfation . Additionally, the synthesis of deuterium-labeled tetrahydrocortisone has been reported for the study of cortisol metabolism in humans, which is crucial for understanding the dynamics of steroid hormones in the body .
Molecular Structure Analysis
Tetrahydrocortisone's molecular structure is characterized by the presence of multiple hydroxy groups, which are subject to various chemical reactions. The structure allows for the formation of complexes with other molecules, such as apolipoprotein A-I, which can interact with DNA and influence gene expression .
Chemical Reactions Analysis
Tetrahydrocortisone can form complexes with other molecules, such as apolipoprotein A-I, and this complex specifically interacts with eukaryotic DNA, affecting the structure and function of genes . The synthesis of glucuronides of tetrahydrocortisone also involves chemical reactions that introduce glucuronyl residues at specific positions on the steroid molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrocortisone are influenced by its molecular structure. It is a steroid with hydrophilic properties due to its hydroxy groups, which facilitate its excretion in urine. The metabolism of tetrahydrocortisone has been studied in health and disease, showing that it is a precursor to other metabolites and can be used to trace the metabolism of cortisol . An improved method for estimating tetrahydrocortisone in urine has been developed, which involves enzyme hydrolysis, extraction, and paper chromatography .
Scientific Research Applications
Modulation in Cortisol Metabolism
Pegvisomant and Acromegaly Treatment : Tetrahydrocortisone plays a role in the study of cortisol metabolism under the influence of pegvisomant, a growth hormone receptor antagonist used in acromegaly treatment. It is involved in the assessment of 11beta-hydroxysteroid dehydrogenase activity, indicating changes in cortisol metabolism upon treatment (Trainer et al., 2001).
Glaucoma Research : The urinary ratio of tetrahydrocortisol to tetrahydrocortisone (THF/THE) has been utilized in studies investigating the effect of 11β-hydroxysteroid-dehydrogenase type 1 (11βHSD1) inhibition on intraocular pressure in glaucoma patients (Schwab et al., 2017).
Type 2 Diabetes Mellitus Research : In the context of type 2 diabetes mellitus, the modulation of 11beta-hydroxysteroid dehydrogenase activity biomarkers, including tetrahydrocortisone, has been studied in relation to PF-00915275, a selective 11betaHSD1 inhibitor (Courtney et al., 2008).
Doping Control : Tetrahydrocortisone has been used in the development of analytical methods for doping control, specifically in differentiating endogenous and synthetic glucocorticoids in urine (de la Torre et al., 2015).
Clinical and Biochemical Studies : The determination of tetrahydrocorticosteroid glucuronides in human urine is crucial for clinical and biochemical studies, where tetrahydrocortisone plays a significant role (Ikegawa et al., 2009).
Diagnosis of Hypertension : Tetrahydrocortisone is important in diagnosing hypertension caused by congenital absence of 11β-hydroxysteroid dehydrogenase type 2 or enzyme inhibition after licorice ingestion, as measured in urine (Turpeinen et al., 2006).
Synthesis for Research : Recent advancements in the synthesis of tetrahydrocortisone 3-glucuronide, using cortisone acetate as a starting material, have implications for research applications (Zhang et al., 2022).
Enzymatic Hydrolysis Studies : Tetrahydrocortisone is used in studies focusing on the enzymatic hydrolysis of urinary conjugates of cortisol and its metabolites, important in steroid assays (Shibasaki et al., 2001).
Other Relevant Research Applications
- Interference Studies : Research has been conducted on the interference of drugs like danazol with methods determining urinary tetrahydrocortisone (Konishi et al., 2001).
- Assessment of Cortisol to Cortisone Ratios : Tetrahydrocortisone is instrumental in assessing the ratios of cortisol to cortisone and their metabolites in urine, offering diagnostic insights (Saba et al., 2009).
- Salt Sensitivity Research : Studies have explored the relationship between 11beta-hydroxysteroid dehydrogenase type 2 activity, as measured by tetrahydrocortisone levels, and salt sensitivity in hypertension (Melander et al., 2003).
- Obesity and Insulin Sensitivity : Tetrahydrocortisone levels have been studied in relation to obesity and insulin sensitivity, providing insights into glucocorticoid metabolism in these conditions (Müssig et al., 2008).
Safety And Hazards
Future Directions
Significant advances have been made in understanding the complex and multi-faceted mechanisms used to control steroid hormone biosynthesis . The development of novel non-invasive biomarkers for diagnosis, prognosis, and disease monitoring of adrenocortical carcinoma is a promising future direction .
properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWGHVTLUBCEM-ZIZPXRJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878591 | |
Record name | Tetrahydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrocortisone | |
CAS RN |
53-05-4 | |
Record name | Tetrahydrocortisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocortisone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRAHYDROCORTISONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF9TM2D15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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